4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Brand Name: Vulcanchem
CAS No.: 206660-42-6
VCID: VC0113804
InChI: InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m1/s1
SMILES: C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-

CAS No.: 206660-42-6

Reference Standards

VCID: VC0113804

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- - 206660-42-6

CAS No. 206660-42-6
Product Name 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name (2R)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m1/s1
Standard InChIKey URFCJEUYXNAHFI-CYBMUJFWSA-N
Isomeric SMILES C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Canonical SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Synonyms (2R)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one; (R)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one; (-)-Pinocembrin; (-)-Pinocoembrin;
PubChem Compound 667544
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator